molecular formula C20H15N5O2S B186613 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline CAS No. 136633-19-7

9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline

Cat. No. B186613
CAS RN: 136633-19-7
M. Wt: 389.4 g/mol
InChI Key: VUPFMIONBONZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, also known as MTMQ, is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields, including medicine and agriculture.

Mechanism of Action

The mechanism of action of 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacterial and fungal cells. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has several advantages and limitations for lab experiments. One advantage is its broad spectrum of activity, which makes it useful for studying various biological processes. Another advantage is its relatively low toxicity, which makes it safe for use in lab experiments. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline. One direction is to study its potential as a treatment for cancer and other diseases. Another direction is to study its potential as a pesticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes.

Synthesis Methods

The synthesis of 9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline involves several steps, including the condensation of 2-aminobenzimidazole with 2-mercapto-5-methyl-1,3,4-thiadiazole to form the intermediate 2-[2-(5-methyl-1,3,4-thiadiazol-2-yl)benzimidazol-1-yl]thioacetic acid. This intermediate is then reacted with 4-methoxyphenyl hydrazine and triethyl orthoformate to produce this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

9-Methoxy-3-(4-methoxyphenyl)-1,2,4-triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, this compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has been studied as a potential treatment for cancer, bacterial infections, and inflammatory diseases. In agriculture, this compound has been studied as a potential pesticide due to its insecticidal and fungicidal properties.

properties

CAS RN

136633-19-7

Molecular Formula

C20H15N5O2S

Molecular Weight

389.4 g/mol

IUPAC Name

14-methoxy-6-(4-methoxyphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene

InChI

InChI=1S/C20H15N5O2S/c1-26-15-5-3-12(4-6-15)18-23-24-20-25(18)21-11-14-9-13-10-16(27-2)7-8-17(13)22-19(14)28-20/h3-11H,1-2H3

InChI Key

VUPFMIONBONZSY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=CC4=C(S3)N=C5C=CC(=CC5=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=CC4=C(S3)N=C5C=CC(=CC5=C4)OC

Origin of Product

United States

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